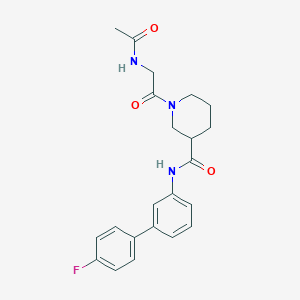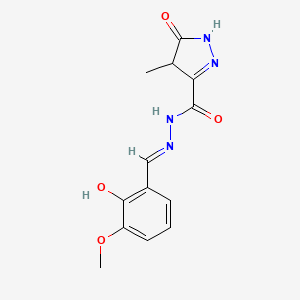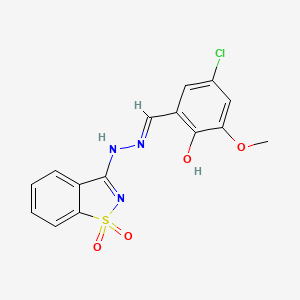
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases involved in the regulation of immune cell functions. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancers and autoimmune diseases.
Mecanismo De Acción
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide acts by binding to the ATP-binding site of BTK, ITK, and JAK3 kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways involved in immune cell activation and proliferation. 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B cell receptor signaling, the suppression of T cell activation, and the inhibition of cytokine production. 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in lab experiments include its potency and selectivity for BTK, ITK, and JAK3 kinases, as well as its ability to inhibit immune cell functions and induce apoptosis in cancer cells. However, the limitations of using 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in lab experiments include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
Several future directions for the development and application of 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide have been proposed, including the evaluation of its efficacy in combination with other drugs, the optimization of its pharmacokinetic properties, and the identification of biomarkers for patient selection. Additionally, further studies are needed to investigate the potential of 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in the treatment of various types of cancers and autoimmune diseases.
Métodos De Síntesis
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide can be synthesized using a multi-step process involving the coupling of various building blocks and purification steps. The synthesis of 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been described in detail in the literature, and several modifications to the original method have been reported to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to inhibit the activity of several kinases involved in immune cell signaling pathways, including BTK, ITK, and JAK3. In preclinical studies, 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has demonstrated potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. 1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has also been shown to have immunomodulatory effects, including the suppression of T cell activation and the inhibition of cytokine production.
Propiedades
IUPAC Name |
1-(2-acetamidoacetyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-15(27)24-13-21(28)26-11-3-5-18(14-26)22(29)25-20-6-2-4-17(12-20)16-7-9-19(23)10-8-16/h2,4,6-10,12,18H,3,5,11,13-14H2,1H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSLNEFHHIQCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-acetylglycyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B6087224.png)
![2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone](/img/structure/B6087233.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)acetamide](/img/structure/B6087241.png)
![N-(2-furylmethyl)-6-oxo-N-2-propyn-1-yl-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6087242.png)
![1-(3,4-dimethylphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6087250.png)

![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6087276.png)

![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6087292.png)
![{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087294.png)
![(4-chloro-2-methylphenyl){1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6087306.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B6087330.png)
![N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6087335.png)